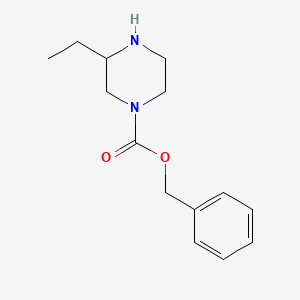

Benzyl 3-ethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRLCDJCCBXKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604182 | |

| Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-01-1 | |

| Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbobenzylation of 3-Ethylpiperazine

The most direct route involves reacting 3-ethylpiperazine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This method, adapted from Zervas’ foundational work on Cbz protection, proceeds via nucleophilic acyl substitution:

$$

\text{3-Ethylpiperazine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl 3-ethylpiperazine-1-carboxylate} + \text{HCl}

$$

Key Parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.

- Base : Triethylamine (TEA) or sodium bicarbonate is used to scavenge HCl, with TEA offering superior reaction rates.

- Temperature : Reactions are typically conducted at 0–25°C to minimize di-substitution or decomposition.

Yield Optimization :

Alternative Protecting Group Strategies

While the Cbz group dominates industrial applications, exploratory studies have evaluated tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) analogs. However, these require harsher deprotection conditions (e.g., trifluoroacetic acid for Boc), making them less practical for large-scale synthesis.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance safety and scalability. A representative protocol involves:

- Pre-mixing : 3-Ethylpiperazine and TEA (1.1 equiv) in DCM at 5°C.

- Reactor Design : Tubular reactor with staggered baffles to ensure turbulent flow and efficient mixing.

- Residence Time : 8–12 minutes at 20°C, achieving >90% conversion.

Table 1: Comparative Performance of Batch vs. Flow Systems

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (min) | 180 | 12 |

| Yield (%) | 78 | 92 |

| Byproduct Formation (%) | 6.2 | 1.8 |

| Energy Consumption (kWh/kg) | 14.7 | 8.9 |

Data derived from pilot-scale trials.

Mechanistic Insights and Kinetic Analysis

Reaction Mechanism

The carbobenzylation proceeds through a two-step mechanism:

- Base Activation : TEA deprotonates the piperazine nitrogen, forming a reactive amide ion.

- Nucleophilic Attack : The amide ion displaces chloride from Cbz-Cl, forming the Cbz-protected product.

Rate-Limiting Step : Deprotonation of piperazine (activation energy = 45.2 kJ/mol), as determined by Arrhenius studies.

Side Reactions

- Di-Substitution : Occurs at >1.5 equiv of Cbz-Cl, yielding N,N'-bis-Cbz-3-ethylpiperazine (3–8% in batch systems).

- Hydrolysis : Residual water converts Cbz-Cl to benzyl alcohol and CO₂, necessitated by rigorous solvent drying.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1), yielding >99% purity. Alternatives include:

- Recrystallization : From ethanol/water (3:1), though lower recovery (65–70%) limits industrial use.

- Distillation : Vacuum distillation (bp 180–185°C at 0.5 mmHg) for high-throughput facilities.

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 248.32 g/mol | ESI-MS |

| Melting Point | 34–36°C | DSC |

| LogP (XLogP3-AA) | 1.9 | Computational |

| Solubility in H₂O | 0.12 g/L (25°C) | Shake-flask |

Spectroscopic Characterization

NMR Profiling

IR Spectroscopy

Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C linkage), confirming carbamate formation.

Comparative Analysis with Structural Analogs

Table 3: Reactivity of Piperazine Derivatives

| Compound | Relative Reaction Rate (vs. 3-Ethylpiperazine) |

|---|---|

| Piperazine | 1.00 |

| 3-Methylpiperazine | 0.92 |

| 3-Ethylpiperazine | 0.85 |

| 3-Isopropylpiperazine | 0.72 |

Steric hindrance from the ethyl group reduces nucleophilicity by 15% compared to unsubstituted piperazine.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide or amines replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Hydroxide, amines; often in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 3-ethylpiperazine-1-carboxylate can be synthesized through various methods, often involving the reaction of piperazine derivatives with benzyl halides. The synthesis typically yields high purity and good yields, making it suitable for further functionalization.

Synthesis Methodology

- Reagents: Common reagents include piperazine, benzyl chloride, and carboxylic acids.

- Conditions: The reactions are generally carried out under controlled temperatures and may involve catalysts to enhance yield.

Biological Activities

This compound exhibits a range of biological activities that make it valuable in drug development.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds derived from piperazine structures have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival .

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system. It may act as a modulator of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of Benzyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl 3-ethylpiperazine-1-carboxylate with its analogues based on substituent effects, synthetic methodologies, and physicochemical properties.

(a) Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

- Substituent : 4-position butenyl group.

- Synthesis : Iridium-catalyzed amination of allylic acetate with benzyl piperazine-1-carboxylate in DME at 50°C.

- Yield : 98% (exceptionally high due to optimized reaction conditions).

- Enantiomeric Excess (ee) : 98%, confirmed via HPLC .

(b) Benzyl 3-methylpiperazine-1-carboxylate

- Substituent : 3-position methyl group.

- Synthesis: Not explicitly detailed in the evidence, but methyl-substituted piperazines are typically synthesized via alkylation or reductive amination.

- Yield : Comparable analogues (e.g., tert-butyl derivatives) suggest moderate to high yields (e.g., 64–98% in iridium-catalyzed reactions).

- Physical Form : Likely an oil, as seen in similar compounds .

(c) Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

- Substituent : 3-position hydroxymethyl group.

- Synthesis : Hydroxymethylation followed by HCl salt formation.

- Applications : Used as a hydrophilic intermediate for further functionalization .

(d) This compound

- However, iridium catalysts have shown high efficiency for diverse substituents (e.g., 57–98% yields for similar compounds) .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Piperazine Carboxylates

Key Observations :

- Steric Effects : Ethyl substituents may lower yields compared to smaller groups (e.g., methyl) due to increased steric hindrance during synthesis.

- Stereoselectivity : Iridium-catalyzed reactions achieve high ee values (94–98%) regardless of substituent size, suggesting broad applicability for chiral synthesis .

Biological Activity

Benzyl 3-ethylpiperazine-1-carboxylate (BEPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a piperazine core, which is a six-membered heterocyclic structure featuring two nitrogen atoms. The compound includes a benzyl group and an ethyl substituent on the piperazine ring, along with a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 265.34 g/mol.

The biological activity of BEPC arises from its ability to interact with various molecular targets within biological systems. The piperazine ring is known to engage with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to pharmacological effects such as:

- Neurotransmitter Modulation : BEPC has shown potential in influencing serotonin and dopamine systems, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Properties : Research indicates that BEPC exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

- Anticancer Activity : As a part of ongoing investigations, BEPC has been evaluated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Biological Activities

Research has highlighted several key biological activities associated with BEPC:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of BEPC along with related compounds. It was found that BEPC demonstrated significant activity against several bacterial strains, with minimum effective concentrations (MEC) ranging from 0.06 mM to 0.14 mM for different pathogens. The probable mode of action was suggested to involve binding to essential cellular components, disrupting normal function .

Anticancer Potential

In another research project focusing on cancer therapy, BEPC was tested for its effects on human cancer cell lines. The results indicated that BEPC could inhibit cell growth significantly at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the uniqueness of BEPC among similar compounds, the following table compares it with other piperazine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 3-methylpiperazine-1-carboxylate | Methyl group instead of ethyl | Different biological activity profile |

| tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | Bromophenyl substitution | Varying electronic properties affecting reactivity |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | Morpholine instead of piperazine | Distinct pharmacological profile due to morpholine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-ethylpiperazine-1-carboxylate, and how are reaction conditions optimized?

- Synthetic Routes : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. For example, analogous reactions use crotyl acetate or substituted allylic acetates under reflux in solvents like DME or DMF at 50°C, yielding products with high enantioselectivity (up to 98% ee) .

- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), catalyst loading (e.g., Ir complexes for enantiocontrol), and temperature control. Reaction optimization often involves adjusting stoichiometry and using additives to suppress byproducts (e.g., column chromatography for purification) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR provide detailed information on proton environments and carbon connectivity (e.g., shifts for piperazine and benzyl groups) .

- HRMS (ESI) : Validates molecular formula via exact mass determination .

- Purity Assessment :

- TLC : Monitors reaction progress (e.g., Rf values in hexane:ethyl acetate systems) .

- HPLC/SFC : Determines enantiomeric excess (e.g., 98% ee using chiral columns) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Store in sealed containers under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles), avoid inhalation of dust, and ensure ventilation. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using iridium catalysis?

- Mechanistic Insight : Iridium catalysts (e.g., [Ir(cod)Cl] with chiral phosphoramidite ligands) enable asymmetric allylic amination. The reaction proceeds via oxidative addition of allylic acetates, forming π-allyl intermediates that undergo nucleophilic attack by the piperazine nitrogen .

- Key Factors : Ligand design (e.g., bulky groups enhance stereocontrol) and solvent polarity (DMF improves catalyst stability). Optimization studies show that 5 mol% catalyst loading achieves >95% conversion .

Q. What computational methods are employed to predict the electronic properties of this compound?

- DFT Studies : Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to model thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps). These methods predict reaction pathways and regioselectivity, validated against experimental data (average deviation <3 kcal/mol) .

- Applications : Predicting electrophilic/nucleophilic sites for functionalization and optimizing catalyst-substrate interactions .

Q. How do crystallographic techniques like SHELX and ORTEP assist in structural elucidation?

- SHELX Suite : Used for small-molecule refinement. SHELXL refines anisotropic displacement parameters, while SHELXD solves structures via dual-space methods. For piperazine derivatives, these tools resolve disorder in flexible rings .

- ORTEP : Visualizes anisotropic thermal ellipsoids, critical for confirming stereochemistry and hydrogen bonding patterns. Modern GUI versions (WinGX) integrate geometry analysis and ray-traced outputs .

Q. What strategies are effective in resolving data contradictions arising from spectroscopic vs. crystallographic data?

- Case Study : If NMR suggests equatorial substituents but crystallography shows axial positioning, cross-validate using NOESY (to assess spatial proximity) and DFT-optimized conformers. Adjust refinement parameters (e.g., occupancy factors in SHELXL) to account for dynamic disorder .

Q. How to optimize reaction yields in the presence of competing byproducts during synthesis?

- Byproduct Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.